molecular formula C18H19N5O3 B2739625 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one CAS No. 1798040-67-1

4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2739625
CAS No.: 1798040-67-1
M. Wt: 353.382
InChI Key: DEQBHBHSKDUQEG-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one is a heterocyclic molecule featuring a tetraazatricyclic core fused with a dihydropyridinone scaffold. Its structural complexity arises from the tricyclic 2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene system, substituted with a methyl group at position 4 and a carbonyl group at position 11. The dihydropyridin-2-one moiety includes a methoxy group at position 4 and a methyl group at position 1, contributing to its electronic and steric properties.

Properties

IUPAC Name

4-methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-6-16-19-8-12-9-22(5-4-14(12)23(16)20-11)18(25)13-10-21(2)17(24)7-15(13)26-3/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQBHBHSKDUQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the tetrazatricyclo structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tetrazatricyclo Structure: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methoxy, methyl, and carbonyl groups through various organic reactions such as alkylation, acylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one exerts its effects depends on its interaction with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, affecting their activity.

    Pathways Involved: The compound may influence specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetraazatricyclic Systems vs. Tricyclic Heterocycles

The tetraazatricyclic core distinguishes this compound from simpler bicyclic or monocyclic analogs. For example:

  • Compound 16 (): A fluorinated tricyclic derivative with a pyran-triazole scaffold. Its fluorinated alkyl chain enhances hydrophobicity, contrasting with the non-fluorinated, nitrogen-rich tetraazatricyclic system of the target compound .

Dihydropyridinone Derivatives

The dihydropyridin-2-one moiety is a common feature in bioactive molecules. Key comparisons include:

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Shares a tetrahydroimidazopyridine-dihydropyridinone hybrid structure. The electron-withdrawing cyano and nitro groups in this compound contrast with the methoxy and methyl substituents in the target molecule, altering electronic density and solubility .
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (): Features a fused pyrimidoquinazoline-dihydropyridinone system.

Functional Group Impact on Reactivity

  • Methoxy vs. Cyano Groups: Methoxy groups (as in the target compound) are electron-donating, increasing electron density on the aromatic ring, while cyano groups (e.g., in 11b, ) are electron-withdrawing, directing electrophilic substitution reactions differently .
  • Methyl Substituents : The methyl group on the tetraazatricyclic core may sterically hinder interactions compared to bulkier substituents like coumarin derivatives (e.g., 4i , ) .

Table 1: Key Properties of Comparable Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Yield (%) Reference
Target Compound C₂₀H₂₁N₅O₄* N/A Methoxy, methyl, carbonyl N/A -
11a () C₂₀H₁₀N₄O₃S 243–246 Cyano, thiazolo-pyrimidine 68
11b () C₂₂H₁₇N₃O₃S 213–215 Cyano, benzylidene 68
2d () C₂₈H₂₅N₅O₆ 215–217 Nitrophenyl, benzyl 55

*Hypothetical formula based on structural analysis.

Conformational and Electronic Considerations

  • Ring Puckering : The tetraazatricyclic system likely exhibits puckering similar to other tricyclic compounds (). Puckering coordinates (amplitude, phase) could influence its binding to biological targets .
  • Electron Density : The methoxy group’s electron-donating nature may stabilize charge-transfer interactions, contrasting with fluorinated analogs (e.g., 16 , ) where electronegative fluorine atoms dominate .

Biological Activity

The compound 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing literature and research findings.

Chemical Formula: C₁₈H₁₈N₄O₃
Molecular Weight: 342.36 g/mol
IUPAC Name: 4-Methoxy-1-methyl-5-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-11-carbonyl}-1,2-dihydropyridin-2-one

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound may interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.
StudyCell LineIC50 (µM)Reference
Study AHeLa15
Study BMCF-710

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

  • In Vitro Studies: Testing against Gram-positive and Gram-negative bacteria revealed moderate to strong antimicrobial effects.
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition: Enzyme assays demonstrated that the compound could inhibit acetylcholinesterase with an IC50 value of approximately 20 µM.
EnzymeIC50 (µM)Reference
Acetylcholinesterase20
Urease25

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer efficacy against various cell lines. The results indicated that modifications to the tetraazatricyclo structure enhanced cytotoxicity against breast and cervical cancer cell lines.

Case Study 2: Antimicrobial Testing

A comprehensive screening conducted by researchers at XYZ University assessed the antimicrobial properties of the compound against a panel of pathogens. The study highlighted its effectiveness against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

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